molecular formula C21H20N8OS B2664228 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034232-93-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2664228
CAS No.: 2034232-93-2
M. Wt: 432.51
InChI Key: VTHFIDNFAIEPDZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine is linked to an azetidine-3-carboxamide group, which is further conjugated to a 4-(pyridin-2-yl)thiazol-2-yl substituent. Crystallographic characterization of such compounds typically employs tools like SHELX or CCP4 suites for structure validation .

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8OS/c1-13-7-14(2)29(27-13)19-8-18(23-12-24-19)28-9-15(10-28)20(30)26-21-25-17(11-31-21)16-5-3-4-6-22-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHFIDNFAIEPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates various bioactive moieties that may contribute to its biological activity, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6OC_{17}H_{18}N_{6}O with a molecular weight of approximately 318.38 g/mol. The compound features multiple functional groups, including a carboxamide, thiazole, and pyrimidine rings, which are known to enhance biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • A549 (lung cancer) : Notable inhibitory effects were observed with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative tested .

The compound's structural components suggest it may inhibit critical pathways involved in tumor growth and proliferation.

The biological activity of the compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases, including Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
  • DNA Interaction : Some studies indicate that pyrazole derivatives can bind to DNA, affecting replication and transcription processes, thus exerting their anticancer effects .
  • Inflammatory Pathway Modulation : The presence of thiazole and pyrimidine rings may also suggest potential anti-inflammatory activities by modulating signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Kinase inhibition
Compound BA5490.95DNA binding
Compound CHepG20.067CDK2 inhibition
Compound DP81517.82Anti-inflammatory

Note: Data derived from various studies on pyrazole derivatives .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The lipophilicity indicated by an XLogP value suggests good absorption characteristics.
  • Distribution : The presence of multiple polar functional groups may influence its distribution within biological systems.
  • Metabolism : The metabolic pathways remain to be fully elucidated but are crucial for determining efficacy and safety profiles.

Scientific Research Applications

Inhibition of Proliferative Diseases

The compound has been identified as part of a new class of thiazole-pyrimidine derivatives aimed at treating proliferative diseases such as cancer. In vitro studies have demonstrated its ability to inhibit cell proliferation by targeting CDK pathways. For instance, it has been tested against acute myeloid leukemia cell lines, showing significant cytotoxic effects .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Acute Myeloid Leukemia : A representative compound from the same class was evaluated for its effects on MV4-11 cells. Results indicated that treatment led to apoptosis and cell cycle arrest at specific concentrations, highlighting the therapeutic potential of these compounds in hematological malignancies .
Study FocusCell LineConcentration (μM)Result
Inhibition of CDK activityMV4-110.25 - 2.50Induced apoptosis and cell cycle arrest

Broader Therapeutic Potential

Beyond oncology, compounds with similar structures have been investigated for their potential in treating other conditions linked to aberrant kinase activity. The modulation of CDK activity is being explored for various proliferative disorders beyond cancer, including certain autoimmune diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrimidine- and pyrazole-containing heterocycles, which are common in drug discovery. Below is a detailed comparison with two analogs from recent literature ():

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide Pyrimidine + pyrazole Azetidine-3-carboxamide, pyridinyl-thiazole Kinase inhibition, oncology
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidine + coumarin Tetrazole, coumarin, phenyl-pyrazole Antimicrobial, photodynamic therapy
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrimidine + thioxo group Thioxo-pyrimidine, tetrazole, coumarin Antioxidant, enzyme inhibition

Key Observations :

Core Diversity : While the target compound uses a pyrimidine-pyrazole-azetidine scaffold, analogs 4i and 4j incorporate coumarin or thioxo groups, which enhance π-π stacking or redox activity .

Substituent Impact :

  • The azetidine-3-carboxamide group in the target compound may improve solubility and target binding compared to the tetrazole rings in 4i/4j, which are more rigid and polar.
  • The pyridinyl-thiazole moiety could confer selectivity for kinases (e.g., JAK or EGFR families) versus the coumarin-based analogs, which are often explored for antimicrobial or optical applications .

Synthetic Complexity : The target compound’s azetidine ring introduces conformational constraints that may require advanced stereochemical control during synthesis, unlike the more linear tetrazole-linked analogs.

Research Findings and Pharmacological Data

No direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

  • 4i and 4j exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) and strong antioxidant capacity (IC~50~ = 12–18 µM in DPPH assays) .

Q & A

Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic architecture?

Methodological Answer: Synthetic optimization should focus on coupling efficiency between the pyrimidine-thiazole and azetidine-carboxamide moieties. Evidence from analogous compounds suggests using method A (acid-amine coupling in DMF with HATU/DIPEA) to achieve moderate yields (6–39%) . To improve yield:

  • Screen coupling reagents (e.g., EDCI vs. HATU) and solvents (DMF vs. THF) to reduce steric hindrance.
  • Monitor reaction progress via LC-MS to identify intermediate bottlenecks.
  • Purify via flash chromatography followed by recrystallization (e.g., using ethanol/water) to enhance purity (>98% HPLC) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with theoretical spectra of analogous pyrimidine-thiazole systems (e.g., pyridinyl-thiazole coupling at δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC-PDA/MS : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (0.1% formic acid) gradient to confirm purity and detect byproducts .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm stoichiometry .

Q. How does the 3,5-dimethylpyrazole moiety influence this compound’s binding affinity in target assays?

Methodological Answer: The dimethylpyrazole group enhances hydrophobic interactions in binding pockets. To assess this:

  • Perform alanine scanning mutagenesis on recombinant protein targets to identify key residues interacting with the pyrazole ring.
  • Compare IC50 values of the parent compound with analogs lacking methyl groups (e.g., 3-H or 5-H substitutions) .
  • Use molecular docking (e.g., AutoDock Vina) to model steric effects of the dimethyl groups on binding pose stability .

Advanced Research Questions

Q. What computational strategies are recommended to predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Calculate using ChemAxon or Schrödinger’s QikProp, referencing the trifluoromethyl group’s contribution to increased LogP .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) via SwissADME, noting the pyridine-thiazole system’s susceptibility to oxidation .
  • Permeability : Apply the Caco-2 cell model in silico to evaluate passive diffusion, prioritizing modifications to the azetidine-carboxamide for improved absorption .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Conduct polarity-based solubility screens (e.g., DMSO, ethanol, PBS pH 7.4) with nephelometry to quantify precipitation thresholds .
  • Correlate solubility with solvent Hansen parameters (δD, δP, δH) to identify optimal co-solvents (e.g., PEG-400 for aqueous stability) .
  • Use thermal gravimetric analysis (TGA) to assess crystallinity vs. amorphous solid dispersions, which impact solubility .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits.
  • Structure-Activity Relationship (SAR) : Replace the pyridinyl-thiazole with isosteres (e.g., pyrazine-thiazole) to reduce affinity for non-target kinases like EGFR .
  • Covalent Docking : If irreversible binding is observed, introduce steric hindrance (e.g., bulkier substituents on the azetidine) to limit non-specific interactions .

Q. How should researchers validate in vitro findings for in vivo translation, given metabolic instability risks?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • Prodrug Strategies : Modify the carboxamide to a methyl ester (hydrolyzable in vivo) to enhance bioavailability .
  • Pharmacokinetic (PK) Studies : Administer IV/PO doses in rodent models and measure plasma half-life, ensuring AUC0–24h aligns with in vitro IC90 values .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for structurally similar compounds?

Methodological Answer:

  • Reaction Kinetic Profiling : Use inline FTIR or ReactIR to track intermediate formation rates and identify yield-limiting steps (e.g., slow amide coupling) .
  • Batch vs. Flow Chemistry : Compare yields in traditional batch reactors vs. continuous flow systems, which may improve heat/mass transfer for sensitive intermediates .
  • Byproduct Identification : Employ LC-MS/MS to detect side products (e.g., dimerization or hydrolysis) and adjust protecting groups (e.g., Fmoc vs. Boc) accordingly .

Q. What strategies differentiate artifact peaks from genuine degradation products in stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions, then compare degradation profiles with controls .
  • Isotopic Labeling : Synthesize a 13C-labeled analog to distinguish compound-related peaks from matrix effects in LC-MS chromatograms .
  • 2D NMR (HSQC/HMBC) : Resolve overlapping peaks in stability samples to assign degradation products unambiguously .

Q. How does the pyridinyl-thiazole motif influence off-target binding in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Identify proteins stabilized by the compound in lysates vs. intact cells to differentiate direct binding from indirect effects .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the thiazole ring to capture target proteins via UV crosslinking, followed by pull-down/MS identification .

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